

# 5-bromo-2,3-dihydro-1H-indene IUPAC name and synonyms

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## Compound of Interest

Compound Name: 5-bromo-2,3-dihydro-1H-indene

Cat. No.: B1331370

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## A Technical Guide to 5-bromo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-bromo-2,3-dihydro-1H-indene**, a versatile halogenated aromatic compound. It details its chemical identity, physicochemical properties, synthesis protocols, and its significant applications as a synthetic intermediate, particularly in the realm of medicinal chemistry.

## Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is **5-bromo-2,3-dihydro-1H-indene**.<sup>[1][2]</sup> It is also widely known by its common synonyms, 5-bromoindane and 5-bromo-indan.<sup>[1][3]</sup> Due to its utility as a building block, it is referenced by numerous catalog and database identifiers.

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value
IUPAC Name	5-bromo-2,3-dihydro-1H-indene
Synonyms	5-Bromoindane, 5-Bromo-indan
CAS Number	6134-54-9[1][2]
PubChem CID	267139[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> Br[1][2]
SMILES	<chem>C1CC2=C(C1)C=C(C=C2)Br</chem> [2]
InChI	InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2[2]
InChIKey	UMEFRXDFDVRHMJ-UHFFFAOYSA-N[1][2]

## Physicochemical Properties

**5-bromo-2,3-dihydro-1H-indene** is typically a colorless to pale yellow liquid or solid.[1] Its key properties, both computed and experimental where available, are summarized below. The bromine substituent significantly influences its molecular weight and intermolecular interactions.  
[1]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	197.07 g/mol [1][2]
Exact Mass	195.98876 Da[1][2]
Appearance	Colorless to pale yellow liquid or solid[1]
Boiling Point (Predicted)	245.0 ± 29.0 °C at 760 mmHg[1]
XLogP3 (Computed)	3.5[2]
Topological Polar Surface Area	0 Å²[2]
Storage Temperature	Room Temperature (Sealed in dry conditions)[3]

## Synthesis and Experimental Protocols

The synthesis of **5-bromo-2,3-dihydro-1H-indene** is well-established, primarily proceeding via electrophilic bromination of the parent indane or reduction of a brominated indanone precursor.

### Protocol 1: Electrophilic Bromination of 2,3-dihydro-1H-indene (Indane)

This is the most direct route, involving the bromination of the electron-rich aromatic ring of indane.

- Objective: To synthesize **5-bromo-2,3-dihydro-1H-indene** via electrophilic aromatic substitution.
- Materials:
  - 2,3-dihydro-1H-indene (Indane)
  - N-Bromosuccinimide (NBS) or Bromine (Br<sub>2</sub>)
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other suitable inert solvent
- Procedure:

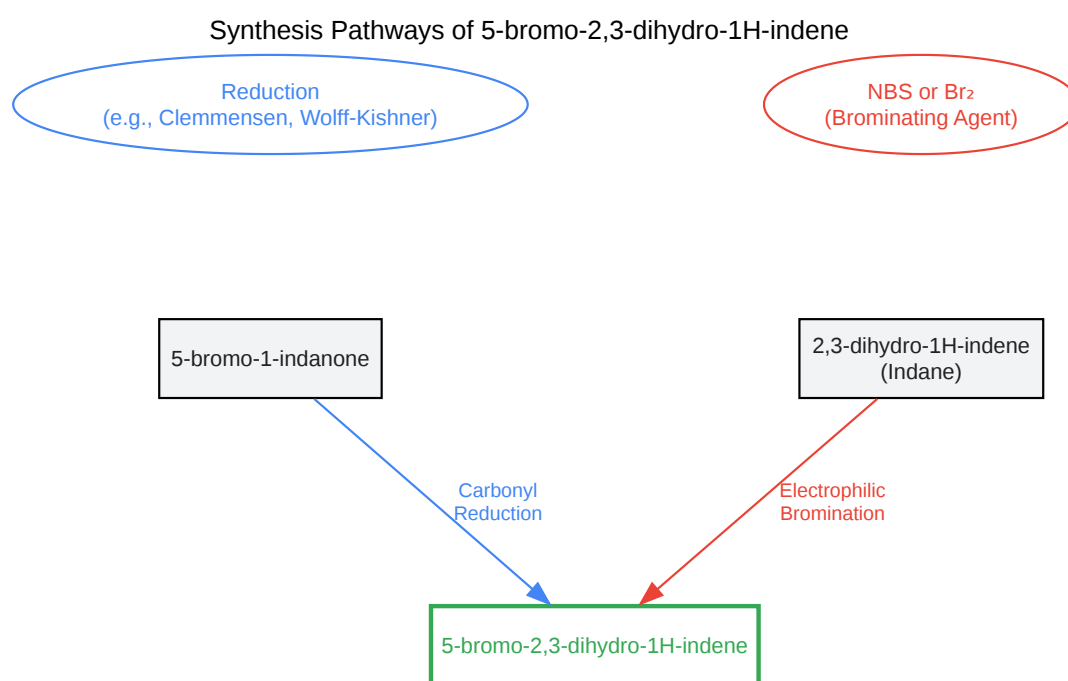
- Dissolve 2,3-dihydro-1H-indene in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture in an ice bath to control the reaction temperature.
- Slowly add the brominating agent (e.g., NBS) portion-wise to the solution.
- Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate if Br<sub>2</sub> is used).
- Perform a liquid-liquid extraction, dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate the solvent under reduced pressure.
- Purify the crude product via column chromatography or distillation to yield pure **5-bromo-2,3-dihydro-1H-indene**.

## Protocol 2: Reduction of 5-Bromo-2,3-dihydro-1H-inden-1-one

This method provides an alternative pathway from a ketone precursor.<sup>[1]</sup>

- Objective: To synthesize **5-bromo-2,3-dihydro-1H-indene** from its corresponding 1-indanone derivative.
- Materials:
  - 5-bromo-2,3-dihydro-1H-inden-1-one (5-Bromo-1-indanone)<sup>[4]</sup>
  - A suitable reducing agent (e.g., Triethylsilane with Trifluoroacetic acid for a Clemmensen-type reduction, or a Wolff-Kishner reduction protocol).
- Procedure:
  - Combine 5-bromo-1-indanone with the chosen reducing agent system in a suitable reaction vessel.

- Heat or stir the reaction mixture according to the requirements of the specific reduction method employed.
- Monitor the reaction for the disappearance of the starting ketone.
- After the reaction is complete, perform the appropriate work-up procedure to neutralize the reagents and extract the product.
- Purify the resulting crude material using standard laboratory techniques to isolate **5-bromo-2,3-dihydro-1H-indene**.



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Caption: Key synthetic routes to **5-bromo-2,3-dihydro-1H-indene**.

## Applications in Research and Drug Development

The true value of **5-bromo-2,3-dihydro-1H-indene** lies in its versatility as a synthetic intermediate.<sup>[1]</sup> The indane scaffold is a privileged structure found in numerous biologically active compounds, and the strategically positioned bromine atom serves as a crucial handle for molecular elaboration.<sup>[1]</sup>

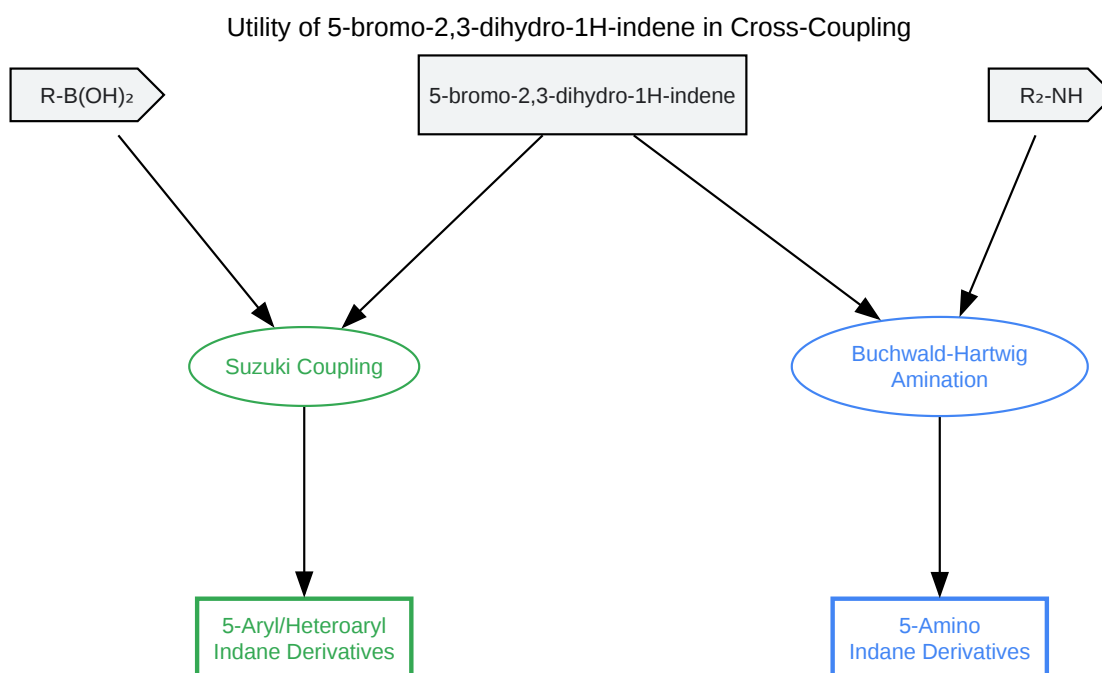
## Role in Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.<sup>[5][6][7]</sup> These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables chemists to introduce a wide variety of aryl, heteroaryl, and amine substituents at the 5-position of the indane core, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.<sup>[6][8]</sup>

## General Protocol for Suzuki-Miyaura Coupling

- Objective: To couple an aryl or heteroaryl group to the 5-position of the indane ring.
- Materials:
  - **5-bromo-2,3-dihydro-1H-indene** (1.0 equiv.)
  - Arylboronic acid or ester (1.1-1.5 equiv.)
  - Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub> with a ligand) (0.01-0.05 equiv.)
  - Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2.0-3.0 equiv.)
  - Solvent system (e.g., Dioxane/Water, Toluene, Ethanol)
- Procedure:
  - In a reaction vessel, combine **5-bromo-2,3-dihydro-1H-indene**, the boronic acid derivative, and the base.
  - Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
  - Add the degassed solvent system and the palladium catalyst under the inert atmosphere.
  - Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed.

- Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry, concentrate, and purify the product by column chromatography to yield the 5-aryl-2,3-dihydro-1H-indene derivative.



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Caption: Role as a precursor in key C-C and C-N bond-forming reactions.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-bromo-2,3-dihydro-1H-indene** is associated with the following hazards:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]

- H332: Harmful if inhaled[2]
- H335: May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

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## References

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